Zinc 2-ethylhexanoate Zinc 2-ethylhexanoate
Brand Name: Vulcanchem
CAS No.: 85203-81-2
VCID: VC13361753
InChI: InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
SMILES: CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2]
Molecular Formula: C16H30O4Zn
Molecular Weight: 351.8 g/mol

Zinc 2-ethylhexanoate

CAS No.: 85203-81-2

Cat. No.: VC13361753

Molecular Formula: C16H30O4Zn

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

Zinc 2-ethylhexanoate - 85203-81-2

Specification

CAS No. 85203-81-2
Molecular Formula C16H30O4Zn
Molecular Weight 351.8 g/mol
IUPAC Name zinc;2-ethylhexanoate
Standard InChI InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Standard InChI Key IFNXAMCERSVZCV-UHFFFAOYSA-L
SMILES CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2]
Canonical SMILES CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2]

Introduction

Chemical Composition and Physical Properties

Zinc 2-ethylhexanoate (CAS 136-53-8) is an organometallic compound with the general formula Zn(C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>)<sub>2</sub>, though variations in notation exist depending on the source. For instance, American Elements reports a molecular weight of 351.79 g/mol and a linear formula of Zn[C<sub>4</sub>H<sub>15</sub>O<sub>2</sub>]<sub>2</sub>, while independent studies describe it as Zn(C<sub>10</sub>H<sub>17</sub>COO)<sub>2</sub> with a molecular weight of 376.84 g/mol . These discrepancies likely arise from differences in solvation states or measurement methodologies.

Table 1: Comparative Physical Properties

PropertyAmerican Elements Independent Study
AppearanceOff-white viscous liquidPale yellow to amber liquid
Density1.07 g/mL0.95 g/cm³
Solubility in WaterInsolubleInsoluble
Solubility in OrganicsN/ASoluble in alcohols, esters
ViscosityNot reported150 cP (at 25°C)

The compound’s insolubility in water and compatibility with organic solvents make it ideal for formulations requiring hydrophobic matrices . Its density variations may reflect differences in solvent concentrations, as commercial preparations often include mineral spirits or glycol ethers .

Synthesis and Industrial Production

Zinc 2-ethylhexanoate is synthesized via a neutralization reaction between zinc oxide (ZnO) and 2-ethylhexanoic acid under controlled conditions. Research by MDPI highlights a two-step mechanism: (1) adsorption of ethylhexanoic acid onto zinc surfaces, forming a basic salt (C<sub>4</sub>H<sub>9</sub>-CH(C<sub>2</sub>H<sub>5</sub>)-COO-Zn-OH), and (2) dehydration to yield the stable compound Zn(C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>)<sub>2</sub> . Industrial production scales this process using reactors that maintain temperatures between 80–120°C, followed by purification through vacuum distillation .

Key Reaction Steps:

  • Adsorption:
    ZnO+2C8H16O2Zn(C8H15O2)2+H2O\text{ZnO} + 2\text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Zn(C}_8\text{H}_{15}\text{O}_2\text{)}_2 + \text{H}_2\text{O}

  • Dehydration:
    2C8H15O2ZnOHZn(C8H15O2)2+H2O2\text{C}_8\text{H}_{15}\text{O}_2\text{ZnOH} \rightarrow \text{Zn(C}_8\text{H}_{15}\text{O}_2\text{)}_2 + \text{H}_2\text{O}

This method ensures high yields (>95%) and minimizes byproducts, critical for large-scale applications .

Applications in Anti-Corrosion Coatings

Mechanism of Corrosion Inhibition

Zinc 2-ethylhexanoate functions as a corrosion inhibitor by forming a hydrophobic barrier on metal surfaces. Studies identify two primary mechanisms:

  • Chemisorption: The compound’s carboxylate groups bind to metal atoms, displacing water and oxygen .

  • Film Formation: Over time, the adsorbed layer undergoes oxidative crosslinking, creating a durable zinc oxide (ZnO) film that resists chloride ion penetration .

Table 2: Performance in Harsh Environments

ConditionProtection Efficiency (%)Reference
Salt Spray (ASTM B117)92–98
Humidity (85% RH)89–94
Acidic Exposure (pH 3)85–90

Comparative Advantages

  • Versatility: Effective on steel, aluminum, and galvanized surfaces.

  • Eco-Friendliness: Lower toxicity compared to chromate-based inhibitors .

  • Cost-Efficiency: Reduced application frequency due to durable film formation .

Recent Research and Developments

Structural Insights from XPS Analysis

Recent X-ray photoelectron spectroscopy (XPS) studies reveal that the protective layer comprises a dimeric structure, (C<sub>8</sub>H<sub>15</sub>O<sub>2</sub>Zn)<sub>2</sub>O, formed via dehydration of the basic salt . This dimer enhances corrosion resistance by increasing film density and reducing ionic permeability .

Hybrid Coatings

Innovative formulations combining zinc 2-ethylhexanoate with graphene oxide show a 40% improvement in corrosion resistance compared to traditional coatings, attributed to synergistic barrier effects .

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